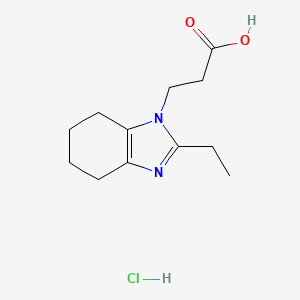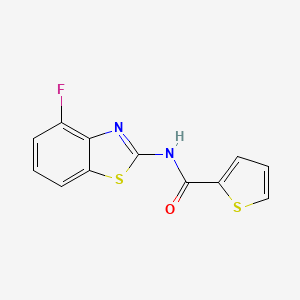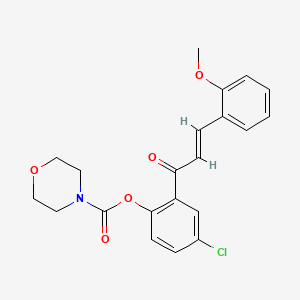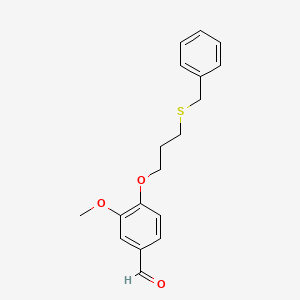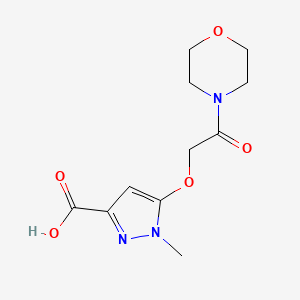
N,N-bis(pyridin-2-ylmethyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-bis(pyridin-2-ylmethyl)methanesulfonamide, also known as BPyMS, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BPyMS is a sulfonamide derivative that contains two pyridine rings and a methanesulfonamide group.
Aplicaciones Científicas De Investigación
Complex Formation and Supramolecular Frameworks :
- Bis(pyrazol-1-yl)(pyridin-x-yl)methane ligands, closely related to N,N-bis(pyridin-2-ylmethyl)methanesulfonamide, are known to form a variety of complexes with transition metals. These ligands can behave as both monotopic and ditopic, bridging two metal centers in various molecular structures. This versatility is influenced by factors like counteranions and ligand substituents, offering potential in designing novel supramolecular frameworks (Manzano et al., 2016).
Synthesis and Biological Activity :
- Pyridyl functionalized bis(pyrazol-1-yl)methanes, which share structural similarities with this compound, have been synthesized and their diorganotin derivatives exhibit cytotoxic activity for Hela cells in vitro. This indicates potential biomedical applications, particularly in cancer research (Li et al., 2010).
Ionic Liquid Properties :
- The synthesis and analysis of bis(methanesulfonyl)amide salts, related to this compound, have shown that these compounds can produce ionic liquids with unique properties like low melting points, increased viscosity, and altered thermal and electrical stability. These findings are important for the development of new ionic liquids with tailored properties for specific industrial applications (Pringle et al., 2003).
Halogen Bonding and Anion Recognition :
- Methanesulfonyl-polarized iodine halogen bonding units have been synthesized, which are capable of binding halides in polar media. This research demonstrates the potential of using methanesulfonyl groups for designing new anion receptors, which could have implications in sensing technologies and catalysis (Lohrman et al., 2019).
Film Fabrication and Electrooptic Response :
- Research on pyrrole-pyridine-based chromophores, which are structurally related to this compound, has shown their potential in electrooptic film fabrication. The molecular architecture of these chromophores influences the film growth method, microstructure, and optical response, suggesting their applicability in advanced materials science (Facchetti et al., 2006).
Catalysis and Hydrogenation Reactions :
- N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives have been used in catalysis, particularly in the transfer hydrogenation of ketones. These findings suggest that this compound could be explored for its catalytic properties, especially in reactions that require the transfer of hydrogen (Ruff et al., 2016).
Propiedades
IUPAC Name |
N,N-bis(pyridin-2-ylmethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-19(17,18)16(10-12-6-2-4-8-14-12)11-13-7-3-5-9-15-13/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHFTMBQIJAWBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=CC=N1)CC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-fluoro-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2898265.png)
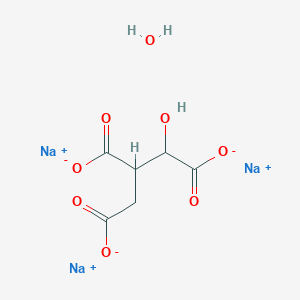
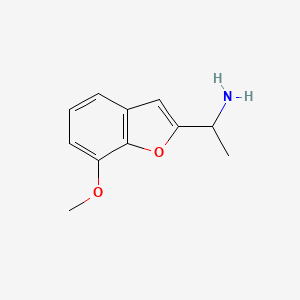
![Benzo[d][1,3]dioxol-5-yl(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2898270.png)
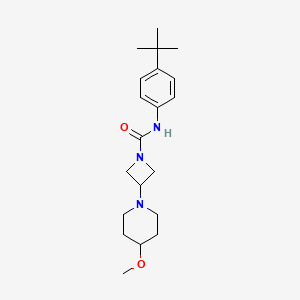
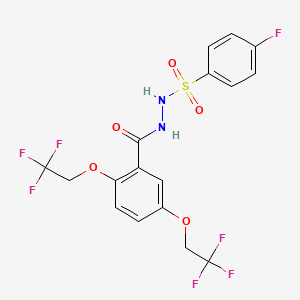
![2-(tert-butyl)-1-(3-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2898274.png)
![N-{3-fluoro-4-[4-(methylsulfonyl)piperazino]phenyl}-4-methylbenzenecarboxamide](/img/structure/B2898279.png)
